Acetylthiomethyl-diphenylphosphine borane complex

Catalog No.
S1936287
CAS No.
446822-71-5
M.F
C15H15BOPS
M. Wt
285.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylthiomethyl-diphenylphosphine borane complex

CAS Number

446822-71-5

Product Name

Acetylthiomethyl-diphenylphosphine borane complex

Molecular Formula

C15H15BOPS

Molecular Weight

285.1 g/mol

InChI

InChI=1S/C15H15OPS.B/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11H,12H2,1H3;

InChI Key

WOWHSIZUGNRROK-UHFFFAOYSA-N

SMILES

[B].CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

[B].CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2

CID 11266195 refers to Acetylthiomethyl-diphenylphosphine borane complex, a chemical compound listed on the PubChem database []. While there is currently no scientific research published specifically on applications of CID 11266195 itself, its structure suggests potential use in organic synthesis, particularly in click chemistry reactions.

  • Click Chemistry: Click chemistry is a powerful class of reactions used to join molecules together rapidly and efficiently []. These reactions are often used in fields like drug discovery and materials science due to their high yields and ease of use.

Acetylthiomethyl-diphenylphosphine borane complex is a chemical compound characterized by its unique structure and functionality. With the chemical formula C₁₅H₁₈BOPS, it has a molecular weight of 288.15 g/mol. This compound is primarily recognized as a traceless Staudinger ligation reagent, which is a significant aspect of its utility in organic synthesis. The inclusion of a borane protecting group enhances the stability of the phosphine component against oxidation, making it particularly valuable in various

, notably:

  • Staudinger Ligation Reaction: This reaction involves the conversion of azides to amines using phosphines, where the acetylthiomethyl-diphenylphosphine borane complex serves as a phosphine source. The traceless nature of this reagent allows for straightforward purification of the products without residual protecting groups .
  • Reduction Reactions: The borane group can also facilitate reduction processes in organic synthesis, providing an effective means to generate alcohols from carbonyl compounds .

These reactions underscore the compound's versatility and significance in synthetic organic chemistry.

The synthesis of acetylthiomethyl-diphenylphosphine borane complex typically involves:

  • Formation of Phosphine: The initial step often includes the reaction of diphenylphosphine with acetylthiomethyl chloride.
  • Borane Complexation: Subsequently, the resulting phosphine is treated with borane (BH₃) to form the stable borane complex.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.

These methods highlight the compound's accessibility for research and industrial applications .

Acetylthiomethyl-diphenylphosphine borane complex finds various applications in:

  • Organic Synthesis: Its primary application lies in facilitating Staudinger ligation reactions for creating amines from azides, crucial for synthesizing pharmaceuticals and other biologically active compounds.
  • Material Science: The compound may also be explored in polymer chemistry for modifying polymer surfaces or creating new materials with specific properties .
  • Chemical Biology: Due to its reactivity, it can be employed in labeling biomolecules for tracking and studying biological processes .

Interaction studies involving acetylthiomethyl-diphenylphosphine borane complex primarily focus on its reactivity with azides and other electrophiles. These studies aim to understand how effectively it can facilitate conversions in various substrates, providing insights into its efficiency as a reagent. Additionally, understanding its interactions with biological systems could pave the way for novel applications in drug development and bioconjugation strategies .

Several compounds exhibit similarities to acetylthiomethyl-diphenylphosphine borane complex, particularly in their roles as ligation reagents or phosphine derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineCommonly used but lacks traceless properties
AcetylphenylphosphinePhosphineLess stable than acetylthiomethyl-diphenylphosphine
Diphenylphosphinothioic acidThioester derivativeDifferent functional group impacting reactivity
Phosphine oxideOxide derivativeMore oxidized form; less reactive than phosphines

Acetylthiomethyl-diphenylphosphine borane complex stands out due to its traceless nature and stability afforded by the borane group, making it particularly advantageous for synthetic applications where purification is critical . Its ability to function effectively in Staudinger ligations while remaining stable under various conditions further enhances its appeal compared to similar compounds.

Dates

Modify: 2023-08-16

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